6-Tert-butylpyridin-3-amine dihydrochloride
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Overview
Description
6-Tert-butylpyridin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2137719-36-7 . It has a molecular weight of 223.14 . The compound is typically in the form of a powder .
Physical And Chemical Properties Analysis
6-Tert-butylpyridin-3-amine dihydrochloride is a powder . It has a molecular weight of 223.14 .Scientific Research Applications
Asymmetric Synthesis
Tert-butylpyridine derivatives, such as N-tert-butanesulfinyl imines, have been identified as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, facilitating the synthesis of a wide range of highly enantioenriched amines. This methodology underscores the importance of tert-butylpyridine derivatives in producing alpha-branched amines, amino acids, amino alcohols, and alpha-trifluoromethyl amines, offering a new family of ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).
Antihypertensive Activity
Compounds structurally related to tert-butylpyridine, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have demonstrated significant antihypertensive activity. These derivatives were synthesized and evaluated in spontaneously hypertensive rats, showing the potential for developing new antihypertensive medications. This research emphasizes the medicinal chemistry applications of pyridine derivatives in creating drugs that lower blood pressure to normotensive levels (Bennett et al., 1981).
Photochemical Synthesis
The photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving tert-butylpyridine derivatives, illustrates the compound's role in forming complexes with diverse monodentate ligands. These complexes have been characterized extensively, demonstrating efficient ligand interchange and stability under irradiation conditions. Such studies provide a foundation for the application of tert-butylpyridine derivatives in photochemical processes and the development of photoreactive materials (Bonnet et al., 2003).
Catalysis
Research on catalytic applications of terpyridines and their transition metal complexes, including those modified with tert-butyl groups, has shown their utility in a variety of reactions. These include artificial photosynthesis, biochemical transformations, organic reactions, and polymerization processes. The diversity of reactions catalyzed by terpyridines and their complexes highlights the potential of tert-butylpyridine derivatives in catalysis, offering insights into their use in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).
Safety and Hazards
properties
IUPAC Name |
6-tert-butylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,3)8-5-4-7(10)6-11-8;;/h4-6H,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVPPGWOKLEGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butylpyridin-3-amine dihydrochloride | |
CAS RN |
2137719-36-7 |
Source
|
Record name | 6-tert-butylpyridin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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